Asp-His

Description

Dipeptide Definition and Primary Structure in Research Contexts

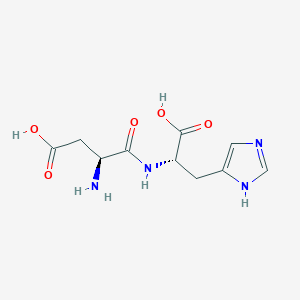

A dipeptide is defined as a molecule formed by two amino acids joined by a single peptide bond. The primary structure of a peptide refers to the linear sequence of its amino acid residues. For Asp-His, the primary structure is specifically the arrangement where aspartic acid is the N-terminal residue and histidine is the C-terminal residue, connected via an amide bond between the alpha-carboxyl of aspartic acid and the alpha-amino of histidine nih.govnih.govnih.govhmdb.ca. This specific connectivity dictates the chemical properties and potential interactions of the dipeptide. Research into the primary structure of dipeptides like this compound helps elucidate the fundamental principles of peptide bond formation and the resulting molecular architecture.

Significance of this compound as a Fundamental Building Block in Peptide Chemistry

Amino acids, including aspartic acid and histidine, serve as the fundamental building blocks for the synthesis of peptides and proteins ntu.edu.sgnih.govrsc.org. While this compound itself is a dipeptide, the individual amino acids it comprises are crucial units in peptide synthesis strategies. The ability to link these specific residues is essential for creating longer peptide chains with defined sequences. Research in peptide chemistry often involves utilizing protected forms of amino acids like aspartic acid in solid-phase peptide synthesis to build desired sequences, highlighting their role as indispensable building blocks nih.govrsc.org. Understanding the chemical behavior of individual amino acids and simple dipeptides like this compound is therefore foundational to the synthesis and study of more complex peptide molecules.

Overview of this compound Relevance in Enzymatic Catalysis and Protein Functionality

While this compound as an isolated dipeptide may have its own properties, the aspartic acid and histidine residues are particularly significant when they appear together within the sequence and three-dimensional structure of larger proteins, especially in the context of enzyme active sites. The interaction between aspartate and histidine residues is a recurring motif in enzymatic catalysis, often forming a catalytic dyad or part of a catalytic triad (B1167595) researchgate.netnih.govacs.orgbiorxiv.orgacs.orgpnas.orgontosight.aiacs.orgnih.govcdnsciencepub.com.

In many enzymes, notably serine proteases, aspartate, histidine, and a serine residue form a catalytic triad (Ser-His-Asp) that is crucial for their catalytic mechanism researchgate.netnih.govontosight.aiacs.org. The aspartate residue in this triad plays a role in orienting the histidine and influencing its pKa, thereby enhancing its ability to accept a proton from the serine residue, which acts as the nucleophile nih.govacs.orgontosight.ai. This proton transfer mechanism is central to the enzyme's ability to cleave peptide bonds.

Beyond the triad, a His-Asp dyad, involving direct interaction between histidine and aspartate residues, is also observed in the active sites of various enzymes, such as bovine pancreatic ribonuclease A and some glycosidases nih.govacs.orgacs.org. In ribonuclease A, the His-Asp dyad (specifically His119 and Asp121) is involved in catalysis, with the aspartate residue potentially orienting the histidine for optimal activity nih.govacs.org. Studies involving mutagenesis of these residues have demonstrated the critical role of this interaction in enzymatic function nih.govacs.org. Research also highlights the importance of histidine residues in the catalytic activity and structural integrity of enzymes like aspartyl aminopeptidase (B13392206) nih.gov. These examples underscore the significant relevance of the this compound pairing within the context of protein functionality and enzymatic catalysis in biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSXROIMXIJQW-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Asp His Interactions

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are fundamental techniques employed to investigate the properties and interactions of Asp-His. Hybrid density functional quantum mechanical calculations have been used to study the strength of the hydrogen bond between Histidine and Aspartic Acid residues in enzyme active sites, such as in chymotrypsin. nih.govacs.org These calculations can determine how hydrogen bond strength changes along a reaction coordinate. nih.govacs.org MD simulations are routinely used to compute atomistic trajectories of complex systems, allowing for the study of dynamics and interactions over time. researchgate.netmpg.de Constant pH MD simulations, for instance, allow the protonation states of ionizable groups like Asp and His to change during the simulation according to the local electrostatic environment and solution pH. mpg.de

Quantum chemical methods, such as ab initio molecular orbital or density functional theory (DFT) calculations, can be used to study reactions in systems containing tens of atoms, representing important active site groups and identifying probable mechanisms. portlandpress.com Combined quantum mechanics/molecular mechanics (QM/MM) methods allow for the modeling of reactions within enzymes, including the protein and solvent environment in atomic detail. portlandpress.com

Modeling of Proton Transfer Mechanisms

Computational modeling is essential for understanding proton transfer mechanisms involving this compound. Studies have explored proton transfer in various contexts, including the catalytic triad (B1167595) of serine proteinases and succinimide (B58015) formation. iupac.orgmdpi.com In the context of succinimide formation in an Asn-His sequence, DFT calculations have shown that the His side-chain imidazole (B134444) group can catalyze the formation of a tetrahedral intermediate by mediating a proton transfer. mdpi.com This involves the abstraction of the His main-chain NH proton by the Nδ atom and subsequent transfer of the abstracted proton to the Asn side-chain oxygen atom. mdpi.com Computational studies have also investigated the role of this compound dyads in proton transfer driving forces in enzymes like (1H)-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase. nih.gov DFT calculations suggested that while a fully deprotonated His residue is the best base for the reaction, the presence of Aspartic Acid increases the exothermicity of the proton transfer reaction. nih.gov Modeling of proton transfer pathways in photosynthetic reaction centers has also involved calculating the difference in electrostatic energy between protonated and deprotonated states using methods based on the electrostatic continuum model. pnas.orgnih.gov

Simulation of Charge Relay Systems within Catalytic Motifs

The this compound pair is a key component of charge relay systems found in various enzymes, notably the catalytic triad (Ser-His-Asp or this compound-Ser) in serine proteases and this compound-Fe triads in peroxidases. iupac.orgacs.orgnih.gov Computational studies, including DFT calculations and MD simulations, have been used to investigate the role of these charge relays in enzymatic function. acs.orgnih.gov For instance, DFT calculations have explored the effect of a charge relay involving this compound-Fe in peroxidase enzymes on vibrational frequencies and potential energy surfaces. acs.org These studies aim to understand how the redistribution of charge contributes to enzymatic activity. acs.org In serine proteinases, quantum mechanical modeling has been applied to the this compound-Ser charge relay to understand how it facilitates the nucleophilic attack of the serine oxygen by splitting off a proton from the serine OH group. iupac.org Simulations have also been used to study the impact of mutations on these charge relay systems. nih.gov

Computational Prediction of Ionization Behavior and pKa Perturbation

Computational methods are widely used to predict the ionization behavior and pKa values of titratable residues like Asp and His in proteins and peptides. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govchemrxiv.orgmpg.de The pKa of an amino acid residue can be significantly perturbed from its reference value due to the local environment, including solvent exposure, Coulombic interactions, and hydrogen bonding. mpg.de Computational approaches, such as empirical methods like PROPKA, physics-based calculations, and machine learning models, are employed to estimate pKa values by considering the effects of nearby residues and the protein environment. nih.govfrontiersin.orgresearchgate.netrsc.orgnih.govchemrxiv.org Molecular dynamics-based approaches have also been developed to predict pKa values of titratable groups. nih.govfrontiersin.org These computational predictions are essential for understanding the pH dependence of protein structure and function. nih.govfrontiersin.org

Data Table: Calculated pKa Values for Asp and His (Illustrative Example based on search results)

While specific data tables for this compound dipeptides across various computational methods were not consistently present in the search results, the data below illustrates the concept of computationally derived pKa values for individual Asp and His residues, which are the components of the this compound dipeptide, and how they can be influenced by computational methods or environment.

| Residue Type | Computational Method / Context | Calculated pKa | Reference pKa |

| Aspartic Acid | Environment-free calculation nih.govfrontiersin.org | 3.65 | - |

| Histidine | Environment-free calculation nih.govfrontiersin.org | 6.00 (pKa1) | - |

| Aspartic Acid | In protein environment (Computational Titration) nih.gov | ~3.34 (average deviation from nominal) | 3.65 |

| Histidine | In protein environment (Computational Titration) nih.gov | Varied (pH-dependent) | 6.00 |

| Histidine | In protein environment (Computational Titration) researchgate.net | Varied (pH-dependent) | - |

| Aspartic Acid | Machine Learning Model Prediction researchgate.netrsc.orgnih.govchemrxiv.org | Varied (Protein-dependent) | - |

| Histidine | Machine Learning Model Prediction researchgate.netrsc.orgnih.govchemrxiv.org | Varied (Protein-dependent) | - |

Computational Titration of Ionizable Residues in Model Systems

Computational titration is a technique used to determine the ionization states of titratable residues, including Aspartic Acid and Histidine, as a function of pH. nih.govfrontiersin.orgresearchgate.netnih.gov This involves calculating the free energy difference between different protonation states of a residue in its specific environment. nih.govfrontiersin.org Algorithms have been developed to optimize the ionization state of residues by considering the environment-free cost of ionization and the effects of the local environment. nih.govfrontiersin.org These computational titrations can generate curves that resemble experimental titration curves, showing the fraction of residues protonated at different pH values. nih.gov Methods like FAMBE-pH are used to calculate the total solvation free energies of proteins as a function of pH, which helps determine the ionization state of titratable residues. researchgate.net Computational titration allows for the exploration of how secondary structure, solvent accessibility, and backbone conformations influence the ionization states of residues. nih.govfrontiersin.orgnih.gov

Prediction of Conformation and Dynamics of this compound Containing Peptides

Predicting the conformation and dynamics of peptides containing this compound involves employing computational techniques to explore the potential energy surface and simulate molecular motion over time. These studies aim to identify stable conformations, understand transitions between different structural states, and evaluate the influence of the surrounding environment, such as water or membranes.

Molecular dynamics simulations are a widely used tool for studying peptide dynamics. By simulating the movement of atoms and molecules over time according to physical laws, MD can provide information on conformational ensembles, flexibility, and interactions with the solvent or other molecules. Studies on dipeptides and larger peptides incorporating Asp and His residues have utilized MD simulations to investigate their conformational preferences in aqueous solutions. For instance, research on various two-residue peptides, including those with histidine in different protonation states, has employed explicit-solvent MD simulations to understand intrinsic conformational preferences and the effects of neighboring residues. nih.gov These simulations have shown that the protonation state of the histidine imidazole ring significantly affects its conformational preferences and its influence on adjacent residues. nih.gov

Quantum mechanics calculations, such as Density Functional Theory (DFT), are valuable for providing detailed insights into the electronic structure and energetics of peptide conformations. DFT calculations can be used to optimize peptide structures and analyze their stability in different environments. Conformational analyses performed with DFT calculations have depicted the stabilization of dipeptides in vacuum, identifying preferred dihedral angles. researchgate.net

The conformational behavior of Asp and His residues within peptides is influenced by their ionizable side chains, which can be affected by pH. aalto.fi Computational studies have explored the sequence-position dependence of Asp side-chain conformational equilibria in peptides, highlighting the role of hydration in compensating for the position dependence of intramolecular interactions. nih.gov In aqueous solution, the ionic side chain of Asp can occupy both staggered trans and gauche conformers on the Cα-Cβ bond due to the presence of water. nih.gov

Predicting peptide conformation is a complex task due to the large number of rotatable bonds, leading to a vast conformational space. nih.gov Computational methods aim to sample this space efficiently to identify low-energy conformations. For peptides containing this compound, the interplay between the negatively charged aspartic acid side chain and the titratable histidine imidazole ring introduces additional complexity, as their ionization states and electrostatic interactions can significantly impact conformational preferences and dynamics. aalto.fi

Studies on peptides containing Asp and His residues have also investigated their behavior in specific environments, such as at water-membrane interfaces. Molecular dynamics simulations have been used to explore the conformation of peptides with different hydrophobicities at these interfaces, with results showing agreement with experimental data. ufba.br The effect of electrical charges on generated spontaneous curvature has also been explored using coarse-grained MD simulations of histidine peptides interacting with membranes. acs.org

Computational approaches are also being developed to predict the propensity of certain residues, including Asp, to undergo modifications like isomerization, which can impact peptide structure and function. nih.govplos.org These methods correlate structural parameters, such as conformational flexibility and secondary structure, with degradation propensity. plos.orgnih.gov

Detailed research findings from computational studies on peptides containing Asp and His residues often involve analyzing parameters such as dihedral angles, hydrogen bonding patterns, solvent accessibility, and the root mean square deviation (RMSD) of atomic positions over simulation time to assess conformational stability and flexibility. researchgate.netplos.orgnih.gov

While specific data tables solely focused on the this compound dipeptide's conformation and dynamics from diverse sources meeting all criteria were not extensively found in the search results, the principles and methodologies applied to peptides containing these residues individually or in other sequences are directly relevant. The following table illustrates typical data points that would be generated in computational studies predicting peptide conformation and dynamics, based on the search results:

| Peptide Sequence Fragment | Computational Method | Environment | Key Conformational Features/Observations | Relevant Parameters Analyzed |

| Dipeptide (General) | DFT Calculation | Vacuum | Stabilized conformations with specific dihedral angles. researchgate.net | Dihedral angles (e.g., φ, ψ, χ), Energy. researchgate.net |

| Two-residue peptides (including His) | Explicit-solvent MD Simulation | Aqueous Solution | Conformational preferences influenced by neighboring residues and His protonation state. nih.gov | 3J coupling constants, δHα chemical shifts, Secondary structure preferences (α-helical, β-strand, PPII). nih.gov |

| Peptides containing Asp | NMR and Computational Analysis | Aqueous Solution (varying pH) | Sequence-position dependence of Asp side-chain conformational equilibrium; Role of hydration. nih.gov | Dihedral angles (e.g., Cα-Cβ), Coupling constants (Jαβ), Conformational enthalpies and entropies. nih.gov |

| Histidine-rich peptides | Atomistic and Coarse-grained MD Simulation, Monte Carlo | Bulk Solution, Charged Surface | Bulk electrostatics, Adsorption behavior, Influence of His protonation on charge regulation. lu.se | Net charge, Isoelectric point (pI), Surface affinity. lu.se |

| Peptides containing Asp | MD Simulations | Aqueous Environment | Influence of D-Asp on β-sheet formation and aggregation. nih.gov | Three-dimensional structure, Secondary structure content (e.g., β-structure). nih.gov |

| Histidine peptides | Coarse-grained MD Simulation | Water-Membrane Interface | Membrane curvature generation influenced by His charge state. acs.org | Spontaneous curvature. acs.org |

| Peptides containing Asp | Computational Analysis (correlating with experimental data) | - | Prediction of degradation hotspots based on conformational flexibility and secondary structure. plos.orgnih.gov | RMSD of Cα atoms, Secondary structure type (helix, sheet, turn, coil), Side-chain rotamer conformation, Solvent accessibility. nih.govplos.orgnih.gov |

Synthetic Methodologies for Asp His Containing Peptide Constructs

Strategies for Solid-Phase Peptide Synthesis (SPPS) of Asp-His Sequences

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. researchgate.net The general workflow involves the iterative addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. peptide.com Each cycle of amino acid addition consists of deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. bachem.com This method simplifies the purification process as excess reagents and byproducts are removed by filtration. peptide.com

The most prevalent strategy in contemporary SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. bachem.com The Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions (commonly a solution of piperidine (B6355638) in a polar aprotic solvent), while the side-chain protecting groups, such as tert-butyl, are removed at the end of the synthesis with strong acid, typically trifluoroacetic acid (TFA). bachem.com

A significant challenge in the SPPS of sequences containing aspartic acid, including the this compound motif, is the formation of aspartimide. ekb.eg This intramolecular side reaction occurs when the nitrogen atom of the peptide bond C-terminal to the Asp residue nucleophilically attacks the side-chain carbonyl carbon of the Asp, forming a five-membered succinimide (B58015) ring. researchgate.net This rearrangement is particularly favored under the basic conditions used for Fmoc deprotection. researchgate.net Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and their respective epimers, which are often difficult to separate from the target peptide. researchgate.net

Several strategies have been developed to mitigate or prevent aspartimide formation:

Modification of Deprotection Conditions: Reducing the basicity of the Fmoc deprotection solution can significantly decrease the rate of aspartimide formation. This can be achieved by using a less basic amine, such as piperazine (B1678402) instead of piperidine, or by adding acidic additives to the piperidine solution. ekb.eg

Backbone Protection: Protecting the amide nitrogen of the peptide bond can prevent the nucleophilic attack required for aspartimide formation. Dihydroxy- and dimethoxy-substituted benzyl (B1604629) groups have been used for this purpose. ekb.eg

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the ester group protecting the β-carboxyl group of aspartic acid can physically block the approach of the backbone amide nitrogen, thus hindering succinimide ring formation. researchgate.net

| Strategy | Description | Key Reagents/Protecting Groups |

| Modified Deprotection | Use of weaker bases or acidic additives to lower the pH of the deprotection step. | Piperazine, additives like HOBt or Oxyma |

| Backbone Protection | Introduction of a temporary protecting group on the amide nitrogen. | 2,4-Dimethoxybenzyl (Dmb), 2-hydroxy-4-methoxybenzyl (Hmb) |

| Steric Hindrance | Employing bulky ester protecting groups on the Asp side chain. | 3-methylpent-3-yl (Mpe), 5-n-butyl-5-nonyl (Bno) |

The selection of appropriate side-chain protecting groups for both aspartic acid and histidine is crucial for a successful synthesis. For aspartic acid, beyond the standard tert-butyl (tBu) group, more sterically demanding groups are employed to prevent aspartimide formation, as detailed in the table above.

The imidazole (B134444) side chain of histidine presents its own set of challenges, including racemization during activation and potential side reactions. The choice of protecting group for the imidazole ring is critical. Commonly used protecting groups for histidine include:

Trityl (Trt): This bulky group provides good protection and helps to prevent racemization. It is removed by acidolysis.

Tosyl (Tos): A more acid-stable group, often used in Boc-based SPPS.

tert-Butoxymethyl (Bum): Another acid-labile protecting group.

N(im)-2,4-dinitrophenyl (Dnp): This group can be removed by thiolysis.

Solution-Phase Synthetic Approaches for this compound Peptides

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for segments used in fragment condensation to create larger proteins. peptide.comlibretexts.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. benthamscience.com

The synthesis of an this compound dipeptide in solution requires a carefully planned protecting group strategy to ensure the correct peptide bond is formed. researchgate.net A typical approach would involve:

Protection of the N-terminus of Aspartic Acid: The α-amino group of an aspartic acid derivative with a protected side chain is protected, for example, with a Boc or Fmoc group. researchgate.net

Protection of the C-terminus of Histidine: The α-carboxyl group of a histidine derivative with a protected side chain is protected, often as a methyl or benzyl ester. researchgate.net

Coupling: The protected aspartic acid and histidine derivatives are coupled using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a uronium-based reagent like HBTU, to form the peptide bond. researchgate.net

Deprotection: The protecting groups are removed to yield the final dipeptide.

The choice of protecting groups for the side chains of Asp and His in solution-phase synthesis follows similar principles to SPPS, with careful consideration of their orthogonality to the N- and C-terminal protecting groups.

Design and Synthesis of Peptidomimetics Incorporating this compound Motifs

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation, bioavailability, and receptor affinity. nih.gov The design of peptidomimetics often involves identifying the key pharmacophoric elements of a peptide, such as the this compound motif, and incorporating them into a more drug-like scaffold. nih.gov

The synthesis of peptidomimetics can be complex and often requires multi-step organic synthesis. mdpi.com Strategies for incorporating the functionalities of Asp and His into non-peptide scaffolds can include:

Scaffold-based design: Utilizing rigid organic scaffolds to hold the key functional groups (the carboxylate of Asp and the imidazole of His) in the correct spatial orientation for biological activity. manchester.ac.uk

Backbone modifications: Replacing the amide bonds of the peptide backbone with more stable linkages, such as esters, ethers, or C-C bonds.

Side-chain mimetics: Replacing the natural amino acid side chains with non-natural analogues that retain the desired chemical properties. nih.gov

A key principle in peptidomimetic design is the introduction of conformational constraints to reduce the flexibility of the molecule. nih.gov By locking the molecule into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can lead to increased affinity and selectivity. purdue.edu

For peptidomimetics incorporating an this compound motif, conformational constraints can be introduced by:

Incorporating cyclic structures: Using cyclic scaffolds or cyclizing parts of the molecule to restrict bond rotations. nih.gov

Using sterically demanding groups: Introducing bulky substituents that limit the accessible conformations. nih.gov

Introducing unnatural amino acids: Employing amino acid analogues with restricted side-chain or backbone dihedral angles. nih.gov

The design of the scaffold is critical and is often guided by computational modeling and structural biology data of the target protein in complex with its natural peptide ligand. acs.org

Macrocyclization Techniques for Constrained this compound Peptide Systems

Macrocyclization is a powerful strategy for introducing conformational constraints into peptides. researchgate.net Cyclic peptides often exhibit enhanced metabolic stability and improved binding affinity compared to their linear counterparts. purdue.edu The this compound motif can be part of a macrocyclic structure, and various techniques can be employed for the cyclization step.

Common macrocyclization strategies include:

Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This can be performed in solution at high dilution to favor intramolecular cyclization or on-resin by anchoring the peptide to the resin via a side chain.

Side-chain to side-chain cyclization: Linking the side chains of two amino acid residues within the peptide sequence. For peptides containing Asp, its side-chain carboxylate can be used to form a lactam bridge with the side-chain amine of a basic amino acid like lysine (B10760008) or ornithine.

Enzymatic cyclization: Utilizing enzymes that can catalyze the formation of cyclic peptides. For instance, the enzyme butelase 1, an asparaginyl endopeptidase, recognizes a C-terminal Asx-His-Val (where Asx can be Asp or Asn) motif and catalyzes the head-to-tail cyclization of the peptide. This method offers high efficiency and specificity.

| Cyclization Method | Description | Key Features |

| Head-to-Tail Lactamization | Forms an amide bond between the N- and C-termini. | Often requires high dilution in solution or side-chain anchoring on-resin. |

| Side-Chain Lactamization | Forms an amide bond between the side chains of two residues (e.g., Asp and Lys). | Creates a constrained loop within the peptide sequence. |

| Enzymatic Ligation | Uses an enzyme to catalyze the cyclization reaction. | Highly specific and efficient; can be used for head-to-tail cyclization of peptides with specific recognition sequences like this compound-Val. |

Biocatalytic Approaches for this compound Bond Formation in Research Settings

In the pursuit of greener and more specific peptide synthesis, biocatalytic approaches have emerged as a powerful alternative to traditional chemical methods. These strategies leverage enzymes to catalyze the formation of peptide bonds under mild, aqueous conditions, often with high stereoselectivity, thus minimizing the need for complex protection/deprotection schemes and reducing hazardous waste. Research into the enzymatic synthesis of the this compound motif generally explores two main avenues: the use of proteases in reverse (thermodynamically controlled synthesis) and the application of engineered peptide synthetases (kinetically controlled synthesis).

Protease-Catalyzed Condensation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be employed to catalyze the reverse reaction—peptide bond formation. This approach, known as chemoenzymatic peptide synthesis, shifts the reaction equilibrium towards synthesis by carefully controlling reaction conditions, such as pH, solvent systems, or by inducing product precipitation.

A prominent and commercially successful example of this principle is the synthesis of an aspartic acid-containing dipeptide, the aspartame (B1666099) precursor (α-L-aspartyl-L-phenylalanine methyl ester), using the metalloprotease thermolysin. acs.orgnih.gov In this process, an N-terminally protected aspartic acid (e.g., N-(benzyloxycarbonyl)-L-aspartic acid) acts as the acyl donor, while an L-phenylalanine methyl ester serves as the acyl acceptor (amine component). The enzyme catalyzes the condensation of these two components.

The specificity of the chosen protease is a critical factor for success. Thermolysin exhibits a strong preference for hydrophobic amino acid residues at the P1' position (the amine component's N-terminal residue). nih.gov While this makes phenylalanine an ideal substrate, histidine, with its partially aromatic and basic imidazole side chain, would be a less optimal, though potentially viable, substrate. Research on thermolysin's kinetics demonstrates how the nature of the amine component significantly influences reaction rates.

Table 1: Kinetic Parameters for Thermolysin-Catalyzed Condensation This table illustrates the effect of different amine components on the kinetic constants for the condensation reaction with N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) as the acyl donor. The data highlights the enzyme's specificity.

| Amine Component (Acyl Acceptor) | Apparent Km (mM) | Apparent kcat (min-1) | kcat/Km (M-1s-1) |

| H-Phe-NH2 | 22.4 | 1,540 | 1148 |

| H-Leu-NHPh | 7.8 | 2,040 | 4359 |

| H-Leu-NH2 | 41.7 | 105 | 42 |

Data adapted from Wayne & Fruton, 1983. pnas.org The study used Z-Phe-OH as the acyl donor to probe the specificity for the amine component.

Other proteases with broader substrate specificity, such as papain (a cysteine protease), are also utilized in research settings. nih.govresearchgate.net Papain's more relaxed specificity could offer an advantage for synthesizing peptides with less-favored residues like histidine at the P1' position.

Engineered Peptide Synthetases

A more sophisticated and highly specific biocatalytic approach involves the use of Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov These are large, modular enzyme complexes found in bacteria and fungi that synthesize specific peptides independent of messenger RNA. In a research context, these modular systems are highly amenable to protein engineering.

A complete NRPS module is responsible for recognizing, activating, and incorporating a single amino acid. By rationally assembling modules or their constituent domains—specifically the adenylation (A) domain which selects the amino acid, the peptidyl carrier protein (PCP) or thiolation (T) domain which carries the activated amino acid, the condensation (C) domain which forms the peptide bond, and a terminal thioesterase (Te) domain for product release—a bespoke synthetase can be created for a target dipeptide.

Research has demonstrated the feasibility of this approach through the de novo design of hybrid Asp-Phe synthetases. uwec.edu In these studies, gene fragments encoding domains from different bacterial NRPS systems (e.g., from surfactin (B1297464) and tyrocidine synthetases) were fused to create enzymes that specifically produce α-L-aspartyl-L-phenylalanine. uwec.edu This strategy could be directly adapted for this compound synthesis by combining an A-domain with specificity for aspartic acid and an A-domain specific for histidine within a dimodular construct. The research findings highlight that the choice of fused domains significantly impacts enzyme efficiency and product purity.

Table 2: Research Findings on Engineered Dipeptide Synthetases This table presents turnover rates and product distribution for different engineered hybrid NRPS enzymes designed to synthesize Asp-Phe, providing a model for what could be expected in the engineered synthesis of this compound.

| Engineered Enzyme Construct | Turnover Rate (min-1) | α-Asp-Phe (% of total product) | β-Asp-Phe (% of total product) |

| Hybrid Synthetase I | 0.7 | 95 | 5 |

| Hybrid Synthetase II | 0.4 | 100 | 0 |

| Hybrid Synthetase III | 0.1 | 85 | 15 |

| Hybrid Synthetase IV | 0.01 | 75 | 25 |

Data derived from research on the construction of hybrid peptide synthetases for α-L-aspartyl-L-phenylalanine production. uwec.edu

These biocatalytic methodologies, from leveraging the reverse reaction of common proteases to the rational design of complex synthetase enzymes, represent the forefront of research into the sustainable and highly controlled synthesis of specific dipeptide constructs like this compound.

Structural and Conformational Analysis of Asp His Motifs in Research Models

Spectroscopic Characterization of Asp-His Conformation and Dynamics

Spectroscopic methods are invaluable for probing the structure and dynamics of the this compound motif in solution, providing insights that are complementary to static crystal structures. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) offer detailed information on atomic-level interactions, secondary structure, and conformational changes in response to environmental cues.

NMR spectroscopy is a powerful technique for characterizing the conformation and dynamics of this compound motifs at atomic resolution in solution. nih.govresearchgate.netspringernature.com By analyzing the chemical shifts of ionization-sensitive reporter resonances, researchers can infer the formation and strength of intramolecular interactions, such as salt bridges. nih.gov For example, in a model tetrapeptide, Boc-Asp-Pro-Aib-His-NHMe, NMR chemical shift analysis suggested the formation of a salt bridge of moderate strength. nih.gov The temperature dependence of these chemical shifts can also provide information on the flexibility of the peptide backbone, with the formation of an intramolecular salt bridge leading to diminished flexibility. nih.gov

NMR is also extensively used to determine the acid dissociation constants (pKa values) of the Asp and His side chains. nih.govacs.org These values are crucial as the ionization states of these residues dictate their ability to form electrostatic interactions. researchgate.net The pKa of a residue can be influenced by its local environment; for instance, the pKa of a histidine residue in a tripeptide was found to be 6.87, elevated from its typical value, due to stabilization of its protonated form by a nearby aspartate carboxylate group. haverford.edu Two-dimensional NMR experiments, such as TOCSY, are employed to track chemical shift changes as a function of pH, allowing for the precise calculation of pKa values for individual residues within a peptide. nih.govacs.org

The table below summarizes representative pKa values for Aspartate and Histidine residues, highlighting the influence of the local chemical environment.

| Residue | Context | pKa Value | Reference |

| Aspartic Acid | Alanine Pentapeptide | 3.9 | nih.gov |

| Aspartic Acid | Average in Folded Proteins | 3.5 | nih.gov |

| Histidine | Alanine Pentapeptide | 6.5 | nih.gov |

| Histidine | Average in Folded Proteins | 6.6 | nih.gov |

| Histidine | In HVD Tripeptide (near Asp) | 6.87 | haverford.edu |

This table presents pKa values for Asp and His residues in different molecular contexts to illustrate the impact of the local environment on ionization.

Furthermore, NMR relaxation experiments can provide insights into the dynamics of the peptide side chains on a picosecond to nanosecond timescale, revealing the flexibility of the this compound motif. acs.orgnih.gov

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational arrangement, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

In studies involving this compound motifs, CD spectroscopy is often used to monitor conformational changes in response to varying environmental conditions like pH. researchgate.netresearchgate.netnih.gov Since the ionization states of Asp and His are pH-dependent, altering the pH can induce or disrupt electrostatic interactions, leading to changes in the peptide's secondary structure that are detectable by CD. rsc.orgnih.gov For instance, the helix content of peptides containing Asp residues has been shown to change significantly with pH, reflecting the interaction between the charged Asp side chain and the helix dipole. nih.gov

The characteristic CD spectral features for common secondary structures are summarized below.

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | Varies (less defined peaks) | ~198 |

This table outlines the typical wavelengths for positive and negative peaks in CD spectra that are characteristic of different peptide secondary structures. americanpeptidesociety.orgcreative-proteomics.com

X-ray Diffraction Studies of this compound Containing Protein Active Sites

X-ray diffraction provides high-resolution, three-dimensional atomic coordinates of molecules in a crystalline state, offering a static snapshot of the this compound motif within the context of a folded protein. Analysis of protein structures from the Protein Data Bank (PDB) reveals that salt bridges between Asp and His residues occur frequently and exhibit well-defined geometric preferences. nih.gov

These studies are critical for understanding the precise role of the this compound pair in enzyme active sites and protein-protein interfaces. nih.gov For example, the crystal structure of tuna hemoglobin shows a salt bridge between His-69 and Asp-72 in the T state at low pH, which is broken in the R state, illustrating a pH-sensitive conformational switch. researchgate.net Similarly, computational analyses based on crystal structures have explored the geometry of the His⁺-Asp⁻ salt bridge. researchgate.net

In some cases, the this compound motif is part of a catalytic dyad or triad (B1167595). For instance, aspartic proteinases utilize two aspartate residues for catalysis, but surrounding residues, including histidine, are crucial for creating the proper active site architecture. nih.gov The structural analysis of a prokaryotic aspartic proteinase-like domain from Mycobacterium tuberculosis revealed a classic pepsin-fold, although it lacked activity due to differences in substrate-binding residues. nih.gov These crystal structures provide essential blueprints for understanding how the this compound interaction contributes to molecular recognition, catalysis, and conformational stability. nih.gov

Analysis of Hydrogen Bonding Networks and Salt Bridge Formation in Peptide Models

The interaction between aspartic acid and histidine is often characterized by the formation of a salt bridge, an electrostatic interaction combining a hydrogen bond with an ionic bond. brainly.com At physiological pH, the carboxylic acid group of aspartic acid is typically deprotonated (negatively charged), while the imidazole (B134444) ring of histidine can be protonated (positively charged), facilitating a strong electrostatic attraction. brainly.comchegg.com

The strength and geometry of this interaction are highly dependent on the surrounding environment, including the dielectric constant of the solvent. nih.gov In nonpolar environments, such as the interior of a protein, these salt bridges can be particularly strong. researchgate.net Quantum chemistry calculations and molecular dynamics simulations are used to explore the energetics and structural details of these interactions. researchgate.netresearchgate.net The energy of amino acid salt bridge interactions can range significantly, from -90 to -520 kJ/mol. researchgate.net

Model peptide studies have been instrumental in isolating and characterizing the this compound salt bridge. Research on tetrapeptides designed to form β-turns demonstrated that the formation of an this compound salt bridge contributes to the conformational stability of the peptide and reduces backbone flexibility. nih.gov Such models help establish that intramolecular ion pair interactions gain significant stability due to proximity effects compared to their intermolecular counterparts. nih.gov Hydrogen bonds involving the Asp side chain are also prevalent motifs, often stabilizing the N-termini of α-helices in what is known as an "Asx-motif". nih.govresearchgate.net

Role of this compound Interactions in Peptide Helix Stability and Protein Folding Studies

The this compound interaction can play a significant role in the stability of α-helices and in guiding protein folding pathways. The contribution of individual amino acids to helix stability is context-dependent, influenced by their position within the helix and their ionization state. nih.govnih.gov

When placed at the N-terminus of an α-helix, a negatively charged aspartate residue (Asp⁻) can have a stabilizing effect due to a favorable interaction with the partial positive charge of the helix macrodipole. nih.gov Conversely, a positively charged histidine (His⁺) at the N-terminus is destabilizing. nih.gov The formation of an i, i+4 or i, i+3 salt bridge between Asp⁻ and a positively charged residue like His⁺ can further stabilize the helical conformation. The stability of such interactions is influenced by the specific spacing and orientation of the residues.

Studies using alanine-based model peptides have systematically measured the effect of placing Asp and His at various positions to quantify their helix propensities. nih.gov CD spectroscopy is typically used to measure the helix content of these peptides. nih.gov The results indicate that both charged and uncharged forms of aspartate are considered helix breakers when in the middle of a helix. nih.gov However, the stabilizing effect of an this compound salt bridge can counteract this intrinsic propensity, highlighting the importance of specific side-chain interactions in defining the final folded structure. springernature.com

Influence of Microenvironment on this compound Structural Dynamics within Engineered Proteins

The structural dynamics of the this compound motif are highly sensitive to the local microenvironment. nih.gov Factors such as pH, solvent polarity (dielectric constant), and the presence of metal ions can significantly alter the conformation and interactions of the this compound pair. nih.govnih.gov

The pH of the solution directly affects the protonation states of the Asp and His side chains, thereby modulating the strength and even the existence of a salt bridge between them. researchgate.netnih.gov Computational studies have developed methods to model the complex interplay between secondary structure, solvent accessibility, and the ionization states of Asp and His residues at different pH values. researchgate.netnih.gov

The dielectric constant of the medium also plays a critical role; the this compound salt bridge interaction in a model peptide showed remarkable sensitivity to the solvent, being stronger in less polar environments that mimic the protein interior. nih.gov In engineered proteins, the positioning of the this compound motif can be precisely controlled to probe these effects. For instance, placing the motif in a solvent-exposed loop versus a buried hydrophobic core would drastically alter its interaction energy and dynamic behavior.

Furthermore, the histidine residue in an this compound motif can participate in metal coordination. Studies on peptides with His-Asp repeats have shown that binding to metal ions like Zn²⁺ and Ni²⁺ induces distinct changes in the peptide's secondary structure, indicating that the microenvironment created by the metal ion dictates the resulting conformation. nih.govresearchgate.net This highlights how the structural dynamics of the this compound pair can be tuned by its immediate surroundings within a protein scaffold.

Biochemical and Enzymatic Functionality of Asp His Dyads and Triads

Asp-His-Ser Catalytic Triad (B1167595) in Serine Proteases and Hydrolases

The this compound-Ser catalytic triad is a classic motif found in the active site of many hydrolase and transferase enzymes, most notably serine proteases like chymotrypsin, trypsin, and subtilisin. wikipedia.orgbbk.ac.ukbbk.ac.uk This triad is a prime example of convergent evolution, having appeared independently in numerous unrelated enzyme superfamilies, which underscores its chemical efficiency. wikipedia.orgbbk.ac.uk The three residues, though they may be distant in the primary amino acid sequence, are brought into a precise orientation by the protein's three-dimensional folding. wikipedia.org

The catalytic mechanism of the this compound-Ser triad is a sophisticated process involving a charge-relay network to activate the serine residue into a potent nucleophile. wikipedia.orgbbk.ac.uk The process can be described in the following steps:

Substrate Binding : The substrate binds to the enzyme's active site, inducing small conformational changes that bring the catalytic triad into its optimal reactive alignment. libretexts.org

Nucleophilic Attack : The aspartate residue is hydrogen-bonded to the histidine. wikipedia.org This interaction increases the pKa of the histidine's imidazole (B134444) ring from about 7 to approximately 12, making it a powerful general base. wikipedia.org The now highly basic His-57 abstracts a proton from the hydroxyl group of Ser-195. bbk.ac.ukresearchgate.net This generates a highly reactive and nucleophilic alkoxide ion from the serine residue. libretexts.org

Formation of the Tetrahedral Intermediate : The activated serine alkoxide attacks the carbonyl carbon of the scissile peptide bond in the substrate. bbk.ac.uknih.gov This forms a short-lived, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge. nih.govyoutube.com This negative charge is stabilized by hydrogen bonds with backbone amide groups in a region known as the "oxyanion hole". researchgate.net

Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses. The His-57, now acting as a general acid, donates its newly acquired proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage. nih.gov The C-terminal portion of the substrate is released, leaving the N-terminal portion covalently attached to the serine residue, forming an acyl-enzyme intermediate. nih.gov

Deacylation : A water molecule enters the active site. The His-57, once again acting as a general base, abstracts a proton from the water molecule, activating it. wikipedia.org The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. nih.gov

Enzyme Regeneration : This second intermediate collapses, cleaving the covalent bond between the substrate and the serine oxygen. The N-terminal portion of the original substrate is released, and the proton is transferred back to the Ser-195 from His-57, regenerating the enzyme's active site for another catalytic cycle. nih.gov

This sequence of proton transfers, from serine to histidine and then from histidine to the leaving group (and subsequently from water to histidine and back to serine), is termed the proton relay function or charge-relay network. wikipedia.orgbbk.ac.uk

Each member of the catalytic triad plays a crucial and distinct role in the catalytic mechanism. nih.gov The synergy between them is responsible for the massive rate enhancements observed in serine proteases.

| Residue | Role in Catalysis | Impact of Mutation |

| Serine (Ser) | Nucleophile: Its hydroxyl group, once deprotonated, performs the nucleophilic attack on the substrate's carbonyl carbon, forming a covalent intermediate. wikipedia.orgnih.gov | Mutation of the active site serine to a non-nucleophilic residue like alanine completely abolishes enzymatic activity. |

| Histidine (His) | General Acid-Base: It accepts a proton from the serine hydroxyl group to activate it for nucleophilic attack. It then donates this proton to the leaving group to facilitate peptide bond cleavage. It repeats this role in the deacylation step with a water molecule. wikipedia.orgbbk.ac.uknih.gov | Replacing the catalytic histidine significantly reduces enzyme activity, as its ability to shuttle protons is critical. For instance, mutating His57 in trypsin reduces its reactivity with specific reagents by a factor of five. nih.gov |

| Aspartic Acid (Asp) | Orientation and Charge Stabilization: It forms a hydrogen bond with the histidine residue. This bond properly orients the histidine's imidazole ring and stabilizes the positive charge that develops on it during the transition states, thereby increasing its basicity. bbk.ac.ukresearchgate.netnih.gov | Replacing the aspartate residue with asparagine (Asn) in trypsin (Asp102Asn) reduces the enzyme's catalytic activity by a factor of approximately 10,000 at neutral pH. nih.gov This demonstrates its critical role in enhancing the power of the histidine residue. nih.gov |

This table summarizes the specific functions of each amino acid within the this compound-Ser catalytic triad and the consequences of their mutation.

The efficiency stems from several factors:

Increased Nucleophilicity : The triad dramatically increases the nucleophilicity of the serine hydroxyl group, which is normally not reactive enough to attack a peptide bond. bbk.ac.uk

Transition State Stabilization : The triad, along with the oxyanion hole, stabilizes the high-energy tetrahedral intermediates, thereby lowering the activation energy of the reaction. researchgate.net

pH Dependence : The charge-relay system allows the enzyme to be highly active at physiological pH. The aspartate residue ensures that the histidine remains a potent base even at neutral pH. nih.gov

Model studies have confirmed that the imidazole group of histidine is a highly efficient coupling element for transferring electron density, which in turn increases the proton affinity of the system, facilitating the deprotonation of the serine residue. nih.gov

The this compound-Ser triad is not limited to digestive enzymes like trypsin but is found in a diverse range of enzyme families with different substrate specificities.

Carboxypeptidases: While the classic pancreatic carboxypeptidase A and B are zinc metalloproteases, there is a distinct class of serine carboxypeptidases that utilize the this compound-Ser catalytic triad. ebi.ac.ukebi.ac.uk These enzymes, like Carboxypeptidase D, belong to the alpha/beta hydrolase family and cleave amino acid residues from the C-terminus of a peptide chain. ebi.ac.uk The catalytic triad in these enzymes functions via the same charge-relay mechanism, with Ser-146 acting as the nucleophile, activated by the His-397 and Asp-338 dyad. ebi.ac.uk

Prolyl Oligopeptidase (POP): Prolyl oligopeptidase is a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. ebi.ac.uk It is unrelated to the trypsin and subtilisin families but contains a canonical Ser-His-Asp catalytic triad (Ser-554, His-680, Asp-641). nih.govresearchgate.net The enzyme features a unique structure where the catalytic domain is located inside a seven-bladed β-propeller domain, which acts as a gate to restrict access for large substrates. nih.gov Studies involving site-directed mutagenesis of the aspartate residue (D641A and D641N) in POP have shown a dramatic decrease in catalytic efficiency (by 3 to 6 orders of magnitude), confirming the critical role of the intact triad in its function. nih.gov Substrate binding induces a conformational change that assembles the triad, moving a "His-loop" toward the active site serine to form the catalytically competent hydrogen bond. acs.org

| Enzyme Family | Example | Catalytic Triad Residues | Substrate Specificity | Key Structural Feature |

| Serine Proteases | Chymotrypsin | Ser-195, His-57, Asp-102 | C-terminal side of large hydrophobic residues | Trypsin-like fold |

| Serine Carboxypeptidases | Carboxypeptidase D | Ser-146, His-397, Asp-338 | C-terminal basic or hydrophobic residues | Alpha/beta hydrolase fold |

| Prolyl Oligopeptidase Family | Prolyl Oligopeptidase | Ser-554, His-680, Asp-641 | C-terminal side of proline residues | Catalytic domain inside a β-propeller structure |

This table provides a comparative overview of the this compound-Ser catalytic triad in different enzyme families.

This compound Catalytic Dyads in Other Enzyme Systems

While the triad is a common motif, the this compound pairing can also function as a catalytic dyad, working with other residues or molecules to achieve catalysis. nih.govacs.org In these systems, the aspartate still functions to orient and enhance the basicity of the histidine, which in turn acts as a general acid or base. acs.org Such dyads are found in various enzymes, including certain glycosidases and ribonucleases. acs.org

Bovine pancreatic ribonuclease A (RNase A) is a classic enzyme model that catalyzes the cleavage of RNA. Its active site contains an this compound catalytic dyad composed of His-119 and Asp-121. nih.govacs.org This dyad plays a crucial role, particularly in the second step of the reaction mechanism. nih.gov

The RNase A mechanism involves two steps:

Transphosphorylation : An active site histidine (His-12) acts as a general base to activate the 2'-hydroxyl group of a ribose sugar for nucleophilic attack on the adjacent phosphorus atom. Simultaneously, His-119 acts as a general acid to protonate the leaving group (the 5'-oxygen of the next nucleotide). nih.gov

Hydrolysis : The resulting 2',3'-cyclic phosphodiester intermediate is then hydrolyzed. In this step, a water molecule enters the active site. His-119 now functions as a general base, activating the water molecule for a nucleophilic attack on the phosphorus of the cyclic intermediate. nih.gov His-12 acts as an acid to protonate the 2'-oxygen leaving group.

It is in this second hydrolysis step that the His-119-Asp-121 dyad's function most closely resembles that of the catalytic triad in serine proteases. nih.govacs.org Asp-121 forms a hydrogen bond with His-119. The primary role of Asp-121 is to correctly orient the tautomer of the His-119 imidazole ring, positioning it to efficiently activate the water molecule. acs.orgnih.gov While the dyad is conserved across numerous pancreatic ribonucleases, studies involving the mutation of Asp-121 to asparagine or alanine have shown that its contribution to the catalytic rate is significant but less dramatic than the aspartate's role in serine proteases. raineslab.com Replacing Asp-121 can decrease the catalytic rate (kcat/Km) by 10- to 100-fold, suggesting that while important for optimal positioning, it is not as critical for charge stabilization as it is in the serine protease triad. acs.orgnih.gov

Activity in Glycoside Hydrolases

The this compound dyad represents an unconventional catalytic motif in certain families of glycoside hydrolases (GHs), which typically employ a pair of carboxylic acid residues for catalysis. In these unique enzymes, the this compound dyad participates directly in the hydrolysis of glycosidic bonds, with the histidine residue often adopting the role of the general acid catalyst, a function usually served by a glutamate or aspartate residue.

Research into glycoside hydrolase family 117 (GH117) has provided significant insights into this mechanism. In the agar-degrading GH117 enzyme from Phocaeicola plebeius, the catalytic machinery involves a His302 residue acting as the general acid. nih.govacs.org This histidine shares a proton with the neighboring Asp320, forming a functional His/Asp dyad. nih.govacs.org The role of Asp320 is crucial; it assists in the protonation of the leaving group by modulating the protonation and deprotonation state of the catalytic His302. nih.govacs.org This aspartate-stabilized histidine mechanism has also been proposed for other glycosidases, including the GH3 family β-N-acetylglucosaminidase from Bacillus subtilis (which contains an Asp232-His324 dyad) and GH156 sialidases. nih.govacs.orgresearchgate.net

The structural and kinetic analysis of Bacillus subtilis N-acetylglucosaminidase (BsNagZ), a family 3 glycosidase, revealed an this compound dyad where His234 acts as the general acid/base catalyst, stabilized by a hydrogen bond from Asp232. researchgate.net This arrangement is functionally analogous to the well-known this compound-Ser triad found in serine proteases. researchgate.net The adoption of this catalytic dyad in GH3 β-N-acetylglucosaminidases is thought to be an evolutionary adaptation related to their function as glycoside phosphorylases. ubc.ca These enzymes must accommodate an anionic phosphate nucleophile in their active site, which would be electrostatically unfavorable with the typical anionic glutamate residue. The neutral histidine, supported by the aspartate, provides an effective alternative. ubc.ca

| Enzyme Family | Example Enzyme | Catalytic Dyad | Role of Histidine | Role of Aspartate |

| GH117 | Phocaeicola plebeius 3,6-anhydro-l-galactosidase | His302-Asp320 | General acid catalyst | Modulates protonation state of His302 nih.govacs.org |

| GH3 | Bacillus subtilis NagZ | His234-Asp232 | General acid/base catalyst | Stabilizes His234 via hydrogen bonding researchgate.net |

| GH156 | Sialidase | His-Asp dyad | Proposed general acid catalyst | Stabilizing partner nih.govacs.org |

Significance in Lysophosphatidic Acid Acyl Transferases

Lysophosphatidic acid acyltransferases (LPAATs), also known as acylglycerophosphate acyltransferases (AGPATs), are integral membrane enzymes that catalyze the second step in the de novo synthesis of phospholipids. nih.govresearchgate.net This reaction involves the acylation of lysophosphatidic acid (LPA) at the sn-2 position to form phosphatidic acid (PA), a central precursor for all glycerophospholipids and triacylglycerols. researchgate.netnih.gov

The catalytic function of LPAATs is critically dependent on conserved histidine and aspartate residues within their active site. nih.gov Site-directed mutagenesis studies have demonstrated that these residues are essential for enzymatic activity. For instance, in bacterial LPAATs such as PlsC4 and PlsC5, substituting the catalytic histidine and aspartate residues with alanine results in the complete inactivation of the enzymes. nih.gov This highlights the indispensable role of the this compound pair in the catalytic mechanism of this enzyme family. While the precise mechanistic roles are still under investigation, it is proposed that they function in a manner analogous to other acyltransferases, where the histidine may act as a general base to activate a nucleophile and the aspartate may stabilize the histidine's charge state or properly orient the substrates. The existence of multiple LPAAT/AGPAT homologs in organisms from bacteria to humans, each producing functionally distinct pools of PA, underscores their importance in regulating specific downstream lipid metabolic pathways and maintaining cellular and organellar membrane composition. nih.govfrontiersin.org

| Enzyme Family | General Function | Key Catalytic Residues | Effect of Mutation |

| LPAAT/AGPAT | Acylates lysophosphatidic acid to form phosphatidic acid researchgate.net | Conserved Aspartate and Histidine | Inactivation of the enzyme nih.gov |

Contribution to Heme-Containing Enzymes (e.g., Peroxidases)

In many heme-containing enzymes, particularly peroxidases, this compound pairings are crucial for catalytic function, although they may not always form a direct covalent dyad in the same manner as proteases. The active site architecture of these enzymes positions aspartate and histidine residues to facilitate the complex redox chemistry of heme-peroxide intermediates.

In horseradish peroxidase, for example, the active site contains a heme group where the iron is coordinated by a proximal histidine ligand. libretexts.org Within the active site cavity on the opposite (distal) side, another histidine residue (the distal His) and an aspartate residue are strategically positioned to interact with the substrate, hydrogen peroxide. libretexts.org The distal histidine acts as a general acid-base catalyst, aiding in the transfer of a proton to facilitate the heterolytic cleavage of the peroxide O-O bond. libretexts.org The nearby aspartate residue contributes to this process by creating a hydrogen-bonding network that helps to correctly orient the distal histidine and stabilize the charge-separated transition state, thereby promoting the formation of the high-valent oxo-ferryl intermediate known as Compound I. libretexts.org While this arrangement is often referred to as a catalytic triad (e.g., this compound-Ser in serine proteases), the fundamental principle of an aspartate residue orienting and polarizing a catalytic histidine is a conserved feature. wikipedia.orgualberta.ca

| Enzyme Type | Key Residues in Active Site | Role of Distal Histidine | Role of Aspartate |

| Heme Peroxidases | Proximal His, Distal His, Asp | General acid-base catalyst for H₂O₂ cleavage libretexts.org | Orients distal His and stabilizes the transition state libretexts.org |

This compound Involvement in Phosphorelay Systems in Model Organisms

Histidine-to-Aspartate (His-Asp) phosphorelay systems are fundamental signal transduction pathways found in bacteria, fungi, and plants. tandfonline.comoup.com These pathways, also known as two-component systems (TCS), are responsible for converting environmental stimuli into cellular responses. The core of this mechanism is the transfer of a phosphoryl group from a conserved histidine residue on a sensor protein to a conserved aspartate residue on a response regulator protein. mdpi.com

In the simplest bacterial TCS, a membrane-bound sensor histidine kinase autophosphorylates on a specific histidine in response to an external signal. nih.gov This phosphoryl group is then transferred directly to an aspartate residue in the receiver domain of a cognate response regulator, which in turn modulates its activity, often as a transcription factor. mdpi.com

Model organisms like the plant Arabidopsis thaliana utilize a more complex version called a multi-step phosphorelay (MSP). mdpi.comnih.gov This system is crucial for signaling pathways involving hormones like cytokinin and ethylene, as well as osmotic stress responses. tandfonline.comfrontiersin.org The plant MSP typically involves a sequence of four phosphorylation events: His → Asp → His → Asp. nih.gov

The process is initiated by a hybrid sensor kinase, which contains both a histidine kinase domain and a receiver domain. nih.gov Upon signal perception, the kinase autophosphorylates a histidine. The phosphoryl group is then transferred intramolecularly to an aspartate on its own receiver domain. From there, the phosphoryl group is shuttled by a histidine-containing phosphotransfer (HPt) protein, which becomes phosphorylated on a conserved histidine. oup.comnih.gov Finally, the HPt protein transfers the phosphoryl group to an aspartate on a final response regulator in the nucleus, activating it to regulate gene expression. mdpi.comfrontiersin.org

| System Component | Key Residue | Function |

| Sensor Histidine Kinase (HK) | Histidine (His) | Autophosphorylates upon signal perception mdpi.com |

| Receiver Domain (on HK or RR) | Aspartate (Asp) | Accepts phosphoryl group from His nih.gov |

| Histidine Phosphotransfer Protein (HPt) | Histidine (His) | Shuttles phosphoryl group from HK to RR oup.com |

| Response Regulator (RR) | Aspartate (Asp) | Accepts phosphoryl group from HPt, becomes activated mdpi.com |

Formation and Role of this compound in Other Functional Protein Motifs

Beyond the catalytic dyads and phosphorelay systems, this compound pairings or motifs where these residues are functionally linked are conserved in various other protein families, underscoring their structural and functional versatility.

One of the most conserved structural elements in the catalytic core of protein kinases is the His-x-Asp (HxD) motif. nih.gov Mutational studies in enzymes like Aurora A kinase have shown that the HxD-histidine is essential for catalytic activity. Its replacement abolishes or severely impairs the kinase's function. The role of this histidine is proposed to be structural, maintaining a rigid and conserved organization of the catalytic core that is required for phosphotransfer activity. nih.gov

In the diverse superfamily of terpene synthases, aspartate-rich motifs are critical for function. For example, in the sesterterpene synthase StvirS, a DxxDD motif, also known as the Asp-rich motif (ARM), is involved in binding essential Mg²⁺ ions that coordinate the pyrophosphate moiety of the substrate. acs.org Additionally, within the active site, an NSE/DTE triad (Asn/Asp-Ser/Thr-Glu) is crucial for catalysis. In StvirS, the residue Asp227 is part of this triad and forms a key salt bridge that stabilizes the active site architecture; its mutation to asparagine completely abolishes enzymatic activity. acs.org

Other motifs also highlight the importance of these residues. The 'His-Asp' motif found in the protein lactoferrin has been identified as a key region for generating zinc-chelating peptides upon hydrolysis. mdpi.com Furthermore, the "Asp box" is a conserved sequence motif found in various proteins that has a significant structural role. nih.gov

| Motif | Protein Family | Role of Asp and/or His |

| His-x-Asp (HxD) | Protein Kinases | Structural role; maintains rigid catalytic core for kinase activity nih.gov |

| Asp-rich motif (ARM) | Terpene Synthases | Binds Mg²⁺ ions essential for substrate coordination acs.org |

| NSE/DTE triad | Terpene Synthases | Asp227 forms a critical salt bridge to stabilize the active site acs.org |

| 'His-Asp' motif | Lactoferrin | Active region for producing metal-chelating peptides mdpi.com |

Interaction of this compound Dipeptides with Metal Ions in Research Models

The side chains of aspartic acid (carboxylate) and histidine (imidazole) are excellent ligands for coordinating metal ions, making this compound dipeptides and sequences containing these residues important subjects in the study of metalloproteins and peptide-metal interactions. nih.govwikipedia.org

Research has shown that peptides containing both histidine and aspartate are effective at binding a range of metal ions, including Cu(II), Zn(II), and Ni(II). nih.gov The stability of the resulting metal complexes is significantly influenced by the presence and position of the aspartic acid residue relative to the histidine(s). nih.gov The carboxylate group of aspartate can directly participate in the coordination sphere of the metal ion. A prime biological example is the Cu,Zn-superoxide dismutase (CuZnSOD) enzyme, where the Zn(II) ion is coordinated by three histidine residues and one aspartate residue. nih.gov

Systematic studies using synthetic peptides allow for detailed characterization of these interactions. The coordination of metal ions like Cu(II) to peptides is pH-dependent. mdpi.com At lower pH, coordination often begins at the N-terminal amino group and nearby carbonyl oxygens. As the pH increases, the metal ion can induce the deprotonation of successive amide nitrogens in the peptide backbone, leading to stronger, more stable complexes. mdpi.com The presence of side-chain donors like the imidazole of histidine and the carboxylate of aspartate provides additional, strong coordination sites that can define the geometry and stability of the complex. mdpi.comnih.gov The ability to form stable, well-defined structures upon metal binding allows these peptides to be used in applications such as electrochemical sensors for detecting metal ions at very low concentrations. mdpi.com

| Peptide Model | Metal Ion(s) Studied | Key Findings |

| Protected multihistidine peptides with Asp | Cu(II), Ni(II), Zn(II) | Aspartic acid has a significant stabilizing effect on the metal complexes formed. nih.gov |

| Model for CuZnSOD active site | Zn(II) | The Zn(II) ion is bound by three His imidazoles and one Asp carboxylate group. nih.gov |

| Lactoferrin-derived 'His-Asp' motif | Zn(II) | This motif is a target for generating peptides with high zinc-binding affinity. mdpi.com |

| Poly-aspartic acid and Gly-Gly-His | Cu(II) | Used as recognition elements in electrochemical sensors for selective copper detection. mdpi.com |

Advanced Analytical Methodologies for Asp His and Peptide Characterization

Chromatographic Techniques for Peptide and Amino Acid Analysismyfoodresearch.comnih.govphmethods.netmtoz-biolabs.comhplc.eu

Chromatography is a cornerstone of peptide and amino acid analysis, offering powerful separation capabilities essential for isolating target analytes from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are central to modern peptide characterization. phenomenex.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of peptides. researchgate.net The fundamental principle of HPLC involves the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase within a column. sigmaaldrich.com By manipulating the properties of these phases, peptides can be separated based on characteristics like hydrophobicity, charge, or size. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purity analysis. sigmaaldrich.com In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are separated based on their hydrophobicity; less polar peptides are retained longer on the column. researchgate.netsigmaaldrich.com

The analysis of highly polar and zwitterionic peptides like Asp-His presents unique challenges for traditional RP-HPLC. Due to their hydrophilic nature, such compounds have low affinity for non-polar stationary phases, leading to poor retention and inadequate separation from other polar sample components. waters.com

To overcome these issues, several strategies can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for resolving very polar molecules. waters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This creates an aqueous layer on the stationary phase, allowing for the separation of polar analytes based on their partitioning between the layers.

Aqueous Normal-Phase Chromatography (ANPC): Certain stationary phases, such as those based on silica (B1680970) hydride, allow for the retention and separation of polar peptides even with highly aqueous mobile phases. nih.gov This provides a unique advantage for analyzing water-soluble peptides under conditions that are often incompatible with traditional reversed-phase columns. nih.gov

Ion-Pairing Agents: The addition of ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve the retention and peak shape of charged peptides like this compound. These agents form neutral ion pairs with the charged functional groups of the peptide, increasing their hydrophobicity and interaction with the reversed-phase column. creative-proteomics.com

A significant challenge in the HPLC analysis of amino acids and peptides like this compound is their lack of a strong native chromophore or fluorophore, making detection by common UV-Vis or fluorescence detectors difficult. researchgate.netyoutube.com Derivatization, the process of chemically modifying the analyte to make it detectable, is therefore a crucial step. nih.govmtoz-biolabs.com This can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-Column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. A key advantage is that it can make the molecule more amenable to separation on reversed-phase columns. researchgate.net However, it requires a pure sample, as any interfering substances may also react with the derivatizing agent. researchgate.net

Post-Column Derivatization: Here, the derivatization reaction occurs after the components have been separated on the column but before they reach the detector. This method has the benefit of separating interfering substances before the derivatization step. researchgate.net It is commonly paired with ion-exchange chromatography. nih.gov

Below is a table comparing common derivatization reagents:

| Reagent | Method | Target Groups | Detection | Advantages | Limitations |

| o-Phthalaldehyde (OPA) | Pre- or Post-Column | Primary amines | Fluorescence | High sensitivity, rapid reaction | Does not react with secondary amines (e.g., proline) nih.gov |

| Ninhydrin | Post-Column | Primary and secondary amines | UV-Vis (570 nm) | Reacts with both primary and secondary amines | Lower sensitivity compared to fluorescence methods nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC) | Pre-Column | Primary and secondary amines | Fluorescence | Allows for simultaneous analysis of primary and secondary amino acids when combined with OPA nih.gov | Reagent can create interfering peaks |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Pre-Column | Primary and secondary amines | Fluorescence | Forms stable derivatives, high sensitivity researchgate.net | Excess reagent must be managed |